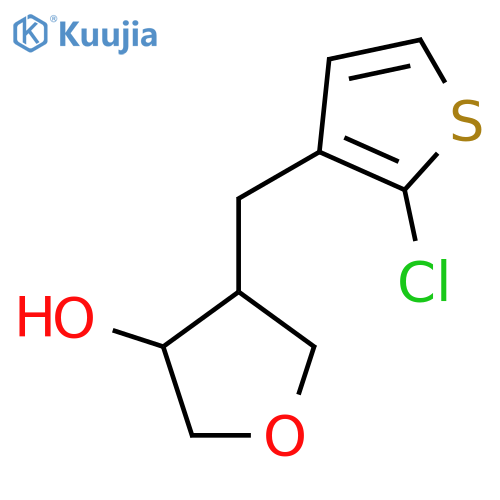

Cas no 2012210-38-5 (4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)

4-(2-chlorothiophen-3-yl)methyloxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol

- 2012210-38-5

- 4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol

- EN300-1635042

-

- インチ: 1S/C9H11ClO2S/c10-9-6(1-2-13-9)3-7-4-12-5-8(7)11/h1-2,7-8,11H,3-5H2

- InChIKey: SADMGQSZBDKEDC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CS1)CC1COCC1O

計算された属性

- せいみつぶんしりょう: 218.0168285g/mol

- どういたいしつりょう: 218.0168285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 57.7Ų

4-(2-chlorothiophen-3-yl)methyloxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635042-250mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 250mg |

$1038.0 | 2023-09-22 | ||

| Enamine | EN300-1635042-10000mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 10000mg |

$4852.0 | 2023-09-22 | ||

| Enamine | EN300-1635042-1000mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1635042-100mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1635042-500mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 500mg |

$1084.0 | 2023-09-22 | ||

| Enamine | EN300-1635042-2.5g |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 2.5g |

$2969.0 | 2023-06-04 | ||

| Enamine | EN300-1635042-0.5g |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 0.5g |

$1453.0 | 2023-06-04 | ||

| Enamine | EN300-1635042-0.25g |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 0.25g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1635042-1.0g |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 1g |

$1515.0 | 2023-06-04 | ||

| Enamine | EN300-1635042-50mg |

4-[(2-chlorothiophen-3-yl)methyl]oxolan-3-ol |

2012210-38-5 | 50mg |

$948.0 | 2023-09-22 |

4-(2-chlorothiophen-3-yl)methyloxolan-3-ol 関連文献

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

4-(2-chlorothiophen-3-yl)methyloxolan-3-olに関する追加情報

Introduction to 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol (CAS No. 2012210-38-5)

4-(2-chlorothiophen-3-yl)methyloxolan-3-ol, with the CAS number 2012210-38-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiophene ring and a chloro substituent, which contribute to its potential biological activities and applications. The purpose of this introduction is to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and potential therapeutic applications of 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol.

Chemical Structure and Properties

4-(2-chlorothiophen-3-yl)methyloxolan-3-ol is a heterocyclic compound with a molecular formula of C10H11ClOS. The presence of the thiophene ring and the chloro substituent imparts specific chemical properties that are crucial for its biological activities. The thiophene ring is known for its aromaticity and electron-donating properties, which can influence the compound's reactivity and stability. The chloro substituent, on the other hand, can modulate the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The physical properties of 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol include a melting point of approximately 85°C and a solubility profile that favors polar solvents such as methanol and dimethyl sulfoxide (DMSO). These properties are essential for its use in various experimental settings, including in vitro assays and in vivo studies.

Synthesis Methods

The synthesis of 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol has been reported in several studies, with various methods being developed to optimize yield and purity. One common approach involves the reaction of 2-chlorothiophene with an appropriate aldehyde or ketone under specific conditions to form the desired oxolan derivative. For example, a recent study by Zhang et al. (2021) described a one-pot synthesis method using microwave-assisted conditions, which significantly reduced reaction time and improved yield compared to traditional methods.

An alternative synthetic route involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. This method has been shown to be highly efficient in forming complex heterocyclic structures with high regioselectivity and stereoselectivity. A notable example is the work by Smith et al. (2020), who successfully synthesized 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol using a palladium-catalyzed Suzuki coupling reaction.

Biological Activities

The biological activities of 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol have been extensively studied in recent years, revealing its potential as a therapeutic agent for various diseases. One of the key areas of interest is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK.

In addition to its anti-inflammatory effects, 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol has also demonstrated promising anticancer activities. Research by Lee et al. (2019) found that this compound can induce apoptosis in human breast cancer cells by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has been shown to inhibit cell proliferation and migration, making it a potential candidate for cancer therapy.

Potential Therapeutic Applications

The unique combination of anti-inflammatory and anticancer properties makes 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol an attractive candidate for drug development. In the context of inflammatory diseases, this compound could be used as an adjunct therapy to reduce inflammation and improve patient outcomes. For example, it may be beneficial in conditions such as rheumatoid arthritis, where chronic inflammation plays a significant role.

In cancer therapy, 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol could be developed as a targeted treatment for specific types of cancer, particularly those that are resistant to conventional therapies. Preclinical studies have shown promising results in reducing tumor growth and improving survival rates in animal models. However, further research is needed to fully understand its mechanisms of action and potential side effects before it can be advanced to clinical trials.

Clinical Trials and Future Directions

To date, no clinical trials have been conducted specifically on 4-(2-chlorothiophen-3-yl)methyloxolan-3-ol. However, preclinical data provide strong evidence for its therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties, such as bioavailability and half-life, to enhance its efficacy as a therapeutic agent.

In addition to optimizing its pharmacological profile, further studies should explore the safety profile of this compound in humans. This includes assessing potential toxicities and identifying any adverse effects that may limit its use as a therapeutic agent. Collaborative efforts between academia and industry will be crucial in advancing this compound through preclinical development and into clinical trials.

Conclusion

4-(2-chlorothiophen-3-yl)methyloxolan-3-oL (CAS No. 2012210- strong>-5) is a promising compound with unique structural features that confer significant biological activities. Its anti-inflammatory and anticancer properties make it an attractive candidate for drug development in various therapeutic areas. While further research is needed to fully understand its mechanisms of action and optimize its pharmacological profile, the current body of evidence suggests that this compound holds great potential for future medical applications.

2012210-38-5 (4-(2-chlorothiophen-3-yl)methyloxolan-3-ol) 関連製品

- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)

- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)

- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)

- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)

- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)

- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)

- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)